1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a synthetic compound that belongs to the class of urea derivatives. It has shown significant potential in scientific research due to its unique properties and mechanism of action.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques and Characterization : Research into compounds similar to 1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea involves detailed synthesis and characterization methods. For instance, the synthesis of related compounds, such as ethyl-2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate derivatives, employs analytical techniques like 1H NMR, 13C NMR, FT-IR, UV–Vis, and SC-XRD for characterization. These studies demonstrate the importance of detailed analytical methods in understanding the properties and potential applications of synthesized compounds (Haroon et al., 2019).
Biological Activities
Antagonist Activity : Research has identified structural features critical for antagonist activity in compounds, including those related to Neuropeptide S (NPS) antagonist activity. This highlights the role of urea functionality and the importance of structural modification in enhancing biological activity (Zhang et al., 2008).
Anti-Tumor Agents : Compounds structurally related to 1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea have been synthesized and evaluated as anti-tumor agents. These studies emphasize the potential therapeutic applications of such compounds in treating various cancers (Nassar et al., 2015).
Antiproliferative Agents : Research into (imidazo[1,2-a]pyrazin-6-yl)ureas has identified compounds with antiproliferative activity against non-small cell lung cancer cell lines, suggesting the potential for developing novel cancer therapies (Bazin et al., 2016).
Enzyme Inhibition
- Xanthine Oxidase Inhibitory Activity : The synthesis and evaluation of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives reveal their potential as xanthine oxidase inhibitors, indicating the therapeutic potential of such compounds in treating diseases like gout (Qi et al., 2015).
Antidiabetic Agents
- Antidiabetic Activity : Synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives have demonstrated significant antidiabetic activity. These findings suggest a new avenue for the development of antidiabetic medications (Faidallah et al., 2016).
Wirkmechanismus
Target of action
The compound “1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea” belongs to the class of pyrrolopyrazine derivatives . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Therefore, the targets of this compound could be related to these biological activities.
Mode of action
Pyrrolopyrazine derivatives often interact with their targets by binding to active sites or allosteric sites, leading to changes in the targets’ functions .
Biochemical pathways
The affected pathways would depend on the specific targets of “1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea”. Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it’s likely that multiple pathways could be affected .
Result of action
The molecular and cellular effects of “1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea” would depend on its specific targets and mode of action. Given the biological activities of pyrrolopyrazine derivatives, the effects could range from changes in cell signaling pathways to direct antimicrobial or antitumor effects .
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c18-14-3-1-13(2-4-14)11-23-17(25)22-8-10-24-9-7-21-16(24)15-12-19-5-6-20-15/h1-7,9,12H,8,10-11H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANWBXFRRWPCPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCCN2C=CN=C2C3=NC=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.